D-Fructose 1-phosphate sodium salt is a phosphorylated sugar compound with significant roles in carbohydrate metabolism. It is characterized by its involvement in various biochemical pathways, particularly in the metabolism of fructose. This compound is commonly used in research settings due to its importance as a metabolic intermediate and its potential applications in biotechnology and medicine.
D-Fructose 1-phosphate sodium salt is derived from D-fructose, a simple sugar found naturally in many fruits and honey. The sodium salt form enhances its solubility and stability, making it suitable for laboratory applications. The compound has the CAS number 71662-09-4 and is commercially available from various suppliers, including Biosynth and Sigma-Aldrich .
D-Fructose 1-phosphate sodium salt belongs to the class of carbohydrates, specifically monosaccharides and their derivatives. It is classified as a sugar phosphate, which plays a crucial role in various metabolic pathways, including glycolysis and gluconeogenesis.
The synthesis of D-fructose 1-phosphate sodium salt can be achieved through enzymatic and chemical methods. One common method involves the phosphorylation of D-fructose using adenosine triphosphate (ATP) in the presence of specific kinases. For instance, D-fructose can be phosphorylated by triokinase to produce D-fructose 1-phosphate .
Technical Details:
D-fructose 1-phosphate participates in several key biochemical reactions:
Technical Details:
The mechanism of action for D-fructose 1-phosphate involves its role as an intermediate in carbohydrate metabolism. When consumed, it enters glycolytic pathways where it is utilized for energy production.
Data:
Relevant Data or Analyses:
D-fructose 1-phosphate sodium salt has several applications in scientific research:
This compound's versatility makes it an essential tool for researchers studying carbohydrate metabolism and related fields.
D-Fructose 1-phosphate sodium salt (F1P) is a critical phosphorylated fructose derivative serving as both a metabolic intermediate and a regulatory molecule. Its sodium salt formulation enhances solubility and stability, facilitating biochemical research into fructose metabolism. This section details its integration into central carbon metabolic pathways, emphasizing its unique biochemical roles beyond being a transient metabolite.
F1P is the primary product of fructose assimilation via the ketohexokinase (KHK)-catalyzed phosphorylation of fructose, which consumes ATP and significantly reduces intracellular phosphate pools [3] [6]. Unlike glucose phosphorylation, this reaction occurs rapidly without feedback inhibition, enabling uncontrolled fructose uptake when dietary fructose is abundant. In Pseudomonas putida and other bacteria, F1P acts as the preferred effector of the catabolite repressor/activator (Cra) protein, a global transcriptional regulator of carbon metabolism. Biochemical studies demonstrate that F1P binds Cra with high affinity (KD = 209 ± 20 nM), causing conformational changes that dissociate Cra from operator DNA (KD = 26.3 ± 3.1 nM) and derepress genes involved in glycolysis and fructolysis [1]. This mechanism redirects carbon flux toward glycolytic intermediates when fructose is available.
Structurally, F1P optimally fits the effector pocket of Cra, as revealed by X-ray crystallography at 2-Å resolution. Fructose 1,6-bisphosphate (FBP), in contrast, shows negligible binding under physiological conditions, establishing F1P's specificity in this regulatory cascade [1]. This effector function fine-tunes glycolytic flux according to fructose availability, illustrating a bimodal switch where F1P-Cra binding activates glycolytic genes while repressing gluconeogenic ones.
Table 1: Thermodynamic and Structural Parameters of F1P-Protein Interactions
Interaction Parameter | Value | Experimental Method | Biological Significance |
---|---|---|---|
Cra-F1P Dissociation Constant | 209 ± 20 nM | Isothermal Titration Calorimetry | Effector specificity for transcriptional regulation |
Cra-DNA Dissociation Constant | 26.3 ± 3.1 nM | EMSA & Calorimetry | High-affinity DNA binding in absence of F1P |
F1P:Monomer Stoichiometry (Cra) | 1.06 ± 0.06 molecules | ITC | Effector-induced dimer dissociation |
F1P-Cra Co-Crystal Resolution | 2.0 Å | X-Ray Crystallography | Atomic-level confirmation of effector pocket fit |
The metabolic fate of F1P is governed by substrate-specific enzymatic interactions that channel it toward glycolysis or gluconeogenesis. Aldolase B (ALDOB), a zinc-dependent class I aldolase, exclusively cleaves F1P into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. This reaction is thermodynamically reversible but physiologically oriented toward cleavage due to rapid downstream utilization of triose phosphates [6]. ALDOB exhibits a 10-fold higher catalytic efficiency (kcat/Km) for F1P versus fructose 1,6-bisphosphate (FBP), ensuring preferential handling of fructose-derived metabolites [6].
Glyceraldehyde generated by ALDOB is phosphorylated to glyceraldehyde-3-phosphate (G3P) by triokinase (TKFC), using ATP as a phosphate donor. DHAP and G3P then converge via triose phosphate isomerase (TPI) to yield glycolytic intermediates. Critically, F1P-derived carbons bypass phosphofructokinase (PFK-1), the major rate-limiting step of glycolysis. This regulatory bypass allows unconstrained flux into lower glycolysis and promotes lipogenesis when fructose intake is high [6].
Tissue-specific expression of these enzymes determines systemic F1P handling:
Table 2: Key Enzymes in F1P Conversion and Their Kinetic Properties
Enzyme | Gene | Substrate Specificity | Catalytic Efficiency | Tissue Expression | Metabolic Role |
---|---|---|---|---|---|
Aldolase B | ALDOB | F1P > FBP | kcat/Km = 2.1 × 10⁴ M⁻¹s⁻¹ | Liver, Kidney, Small Intestine | F1P cleavage to trioses |
Triokinase | TKFC | Glyceraldehyde | kcat/Km = 8.5 × 10³ M⁻¹s⁻¹ | Liver, Kidney | Glyceraldehyde phosphorylation |
Ketohexokinase C | KHK-C | Fructose (Km <1 mM) | kcat/Km = 1.9 × 10⁵ M⁻¹s⁻¹ | Liver, Intestine | Fructose → F1P |
Triose Phosphate Isomerase | TPI1 | DHAP ↔ G3P | Diffusion-limited | Ubiquitous | Triose equilibrium |
F1P indirectly modulates the pentose phosphate pathway (PPP) via two interconnected mechanisms:
In mammalian systems (e.g., Kupffer cells), fructose exposure upregulates PPP genes (G6PD, PGD) and elevates NADPH pools, supporting inflammatory resolution phenotypes. Inhibition of G6PDH with dehydroepiandrosterone (DHEA) in fructose-treated macrophages amplifies expression of resolution markers (Il1rn, Mmp12, Gpnmb), confirming PPP-derived NADPH exerts feedback control over fructose-induced gene expression [2]. Thus, F1P sits at a metabolic crossroads where its flux influences redox homeostasis, nucleotide synthesis, and immunometabolic responses.
Table 3: F1P-Mediated Effects on PPP Flux and Cellular Phenotypes
Metabolic Effect | Upregulated Components | Downstream Consequences | Observed In |
---|---|---|---|
NADPH Pool Expansion | G6PDH activity, glutathione reductase | Enhanced antioxidant capacity | Hepatic macrophages [2] |
Non-oxidative PPP Substrate Supply | R5P, E4P levels | Nucleotide & shikimate precursor synthesis | Proliferating cells [7] |
Uric Acid-Dependent G6PDH Activation | Intracellular uric acid | ROS suppression, pro-resolution gene expression | In vitro macrophages [3] |
Glycolytic Intermediate Overflow | F6P, G3P | Increased shunting to lactate and lipids | Hepatocytes [6] |
F1P's metabolic impact extends beyond energy production. By feeding into the PPP, it supports anabolic resilience during stress conditions (e.g., hypoxia or oxidative challenge), where NADPH demand surges for glutathione recycling and nitric oxide synthesis. This positions F1P as a critical node in metabolic adaptability [3] [7].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9